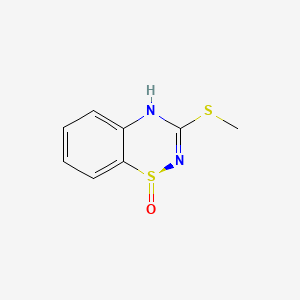
2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H7Cl3N2O3 and its molecular weight is 345.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.952225 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Engineering with Hydrogen and Halogen Bonds
Research into crystal engineering emphasizes the strategic use of hydrogen and halogen bonds to design and synthesize complex molecular structures. For instance, studies have explored the formation of molecular tapes via O–H⋯N hydrogen bonds and C–I⋯O interactions, demonstrating the potential for using these bonds in the systematic design of crystal structures. This research illustrates the foundational role of compounds like 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide in developing new materials with tailored properties (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Antidiabetic Agents
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antidiabetic properties. Through in vitro studies and molecular docking simulations, certain derivatives have demonstrated significant inhibitory activity against α-glucosidase, highlighting the compound's relevance in developing potential antidiabetic therapies (Thakral, Narang, Kumar, & Singh, 2020).
Molecular Structure and Analysis
Detailed structural analysis using techniques such as FT-IR, NBO, and HOMO-LUMO analysis has been conducted on similar compounds, shedding light on their molecular stability, electronic properties, and potential for hyperpolarizability. Such studies are essential for understanding the physicochemical characteristics of these compounds and their interactions at the molecular level (Kumar et al., 2014).
Development of Thermally Stable Polymers
The synthesis of new diamine monomers containing flexible sulfone, sulfide, and amide units demonstrates the compound's utility in creating novel polymers with enhanced thermal stability and solubility. This application is particularly relevant in the field of materials science, where the demand for high-performance polymers is continuously growing (Mehdipour‐Ataei & Hatami, 2007).
Antibacterial Activity
Nickel and copper complexes of derivatives of this compound have been synthesized and evaluated for their antibacterial properties. These studies are pivotal in the search for new antimicrobial agents, with the complexes showing enhanced efficacy compared to the parent compounds (Saeed, Rashid, Ali, & Hussain, 2010).
Propriétés
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-10-4-1-7(5-12(10)16)17-13(19)9-3-2-8(18(20)21)6-11(9)15/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRXFABEOMSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5517627.png)

![4'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5517640.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5517662.png)

![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)
![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)
![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)
![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)
![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
